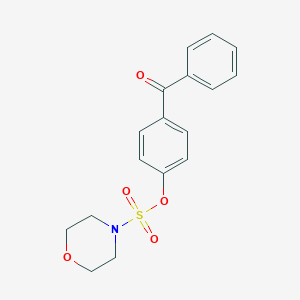

(4-Benzoylphenyl) morpholine-4-sulfonate

Description

Properties

CAS No. |

825607-54-3 |

|---|---|

Molecular Formula |

C17H17NO5S |

Molecular Weight |

347.4g/mol |

IUPAC Name |

(4-benzoylphenyl) morpholine-4-sulfonate |

InChI |

InChI=1S/C17H17NO5S/c19-17(14-4-2-1-3-5-14)15-6-8-16(9-7-15)23-24(20,21)18-10-12-22-13-11-18/h1-9H,10-13H2 |

InChI Key |

MEMWUJMPZIVNRX-UHFFFAOYSA-N |

SMILES |

C1COCCN1S(=O)(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1COCCN1S(=O)(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonate Esters with Aromatic Substituents

Key Analogs :

4-Formylphenyl 4-methylbenzenesulfonate ():

- Molecular Formula : C₁₄H₁₂O₄S

- Mass : 276.306 g/mol

- Applications : Primarily used as a synthetic intermediate. Its aldehyde group enables further functionalization, unlike the benzoyl group in the target compound.

(4-Bromophenyl) 4-methylbenzenesulfonate ():

- Molecular Formula : C₁₃H₁₁BrO₃S

- Mass : 327.25 g/mol

- Applications : Used in cross-coupling reactions due to the bromine substituent. The bromine enhances reactivity compared to the benzoyl group in the target compound.

Structural and Functional Differences :

| Property | (4-Benzoylphenyl) Morpholine-4-Sulfonate | 4-Formylphenyl 4-Methylbenzenesulfonate | (4-Bromophenyl) 4-Methylbenzenesulfonate |

|---|---|---|---|

| Core Functional Group | Benzoylphenyl + morpholine sulfonate | Formylphenyl + toluenesulfonate | Bromophenyl + toluenesulfonate |

| Reactivity | Moderate (electron-withdrawing benzoyl) | High (aldehyde for nucleophilic addition) | High (bromine for cross-coupling) |

| Biological Activity | Potential photochemical applications | Limited reported | Limited reported |

Benzophenone Derivatives

Key Analogs :

- (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone (): Structure: Features a benzophenone core with fluorophenyl and hydroxy-methylphenyl substituents. Applications: Exhibits antifungal and anti-inflammatory activity due to substituent-driven electronic effects .

Comparison with (4-Benzoylphenyl) Morpholine-4-Sulfonate :

| Property | (4-Benzoylphenyl) Morpholine-4-Sulfonate | (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone | N-(4-Benzoylphenyl) Pyrrole-2-Carboxamide |

|---|---|---|---|

| Core Structure | Benzophenone + sulfonate-morpholine | Benzophenone + fluorophenyl/hydroxy-methylphenyl | Benzophenone + pyrrole-carboxamide |

| Bioactivity | Hypothesized photochemical activity | Antifungal, anti-inflammatory | Antihyperlipidemic (p < 0.001 efficacy) |

| Metabolic Stability | Likely high (sulfonate group) | Moderate (hydroxy group may undergo conjugation) | Moderate (amide hydrolysis susceptibility) |

Morpholine-Containing Compounds

Key Analog :

- 4-(Morpholine-4-Sulfonyl)-Benzenesulfonyl Chloride (): Molecular Formula: C₁₀H₁₂ClNO₅S₂ Mass: 325.79 g/mol Applications: Used as a sulfonating agent in organic synthesis. The sulfonyl chloride group provides high reactivity, unlike the sulfonate ester in the target compound .

Functional Differences :

| Property | (4-Benzoylphenyl) Morpholine-4-Sulfonate | 4-(Morpholine-4-Sulfonyl)-Benzenesulfonyl Chloride |

|---|---|---|

| Reactivity | Low (stable sulfonate ester) | High (reactive sulfonyl chloride) |

| Applications | Potential drug candidate or photochemical agent | Synthetic reagent for sulfonation reactions |

Preparation Methods

Synthesis of 4-Benzoylphenyl Sulfurofluoridate

The precursor 4-benzoylphenyl sulfurofluoridate is synthesized via fluorosulfonation of 4-hydroxybenzophenone using [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF). This reaction proceeds under ambient conditions in tetrahydrofuran (THF) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base.

Reaction Conditions

| Parameter | Value |

|---|---|

| Substrate | 4-Hydroxybenzophenone |

| Fluorinating Agent | AISF (1.2 equiv) |

| Base | DBU (2.2 equiv) |

| Solvent | THF |

| Temperature | Room temperature |

| Reaction Time | 10 minutes |

| Yield | 97% (average of two trials) |

The reaction achieves near-quantitative yields due to the electrophilic activation of the phenol group by AISF, facilitating rapid fluorosulfonate formation. Post-reaction workup involves extraction with ethyl acetate or ether, followed by acid washing (0.5 N KHSO₄ or HCl) and brine to remove residual base and byproducts.

Nucleophilic Substitution with Morpholine

The sulfurofluoridate intermediate undergoes nucleophilic substitution with morpholine under calcium-mediated conditions to yield the final product. This step is critical for introducing the morpholine-4-sulfonate moiety.

Reaction Conditions

| Parameter | Value |

|---|---|

| Substrate | 4-Benzoylphenyl sulfurofluoridate |

| Nucleophile | Morpholine |

| Additive | Calcium chloride (CaCl₂) |

| Solvent | Dichloromethane (DCM) |

| Temperature | Reflux |

| Reaction Time | 40 minutes |

| Yield | 89% (average of two trials) |

Calcium chloride enhances the nucleophilicity of morpholine by deprotonating the amine, accelerating the substitution reaction. The absence of calcium results in no observable product formation, underscoring its necessity.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents such as THF and DCM are preferred due to their ability to dissolve both the sulfurofluoridate intermediate and morpholine. THF facilitates rapid fluorosulfonation at room temperature, while DCM supports efficient nucleophilic substitution under reflux.

Base and Additive Effects

DBU, a strong non-nucleophilic base, ensures complete deprotonation of the phenol during fluorosulfonate synthesis. In the substitution step, calcium chloride acts as a Lewis acid, coordinating to the sulfurofluoridate’s leaving group (fluoride) and stabilizing the transition state.

Temperature and Kinetic Control

Elevated temperatures (reflux in DCM) are required for the substitution step to overcome the activation energy barrier, whereas fluorosulfonation proceeds efficiently at room temperature due to the high reactivity of AISF.

Purification and Characterization

Chromatographic Purification

Crude (4-benzoylphenyl) morpholine-4-sulfonate is purified via silica gel column chromatography using a hexanes/ethyl acetate gradient. This method effectively separates unreacted starting materials and byproducts, yielding a white solid with >95% purity.

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):

-

δ 7.70 (d, J = 8 Hz, 2H, aromatic)

-

δ 3.73–3.48 (m, 8H, morpholine protons)

High-Resolution Mass Spectrometry (HRMS):

Scalability and Industrial Considerations

Gram-Scale Synthesis

The fluorosulfonation step has been demonstrated on a 77.5 mmol scale, yielding 14.7 g (60%) of AISF after charcoal treatment and extraction with methyl tert-butyl ether (MTBE). This scalability confirms the method’s viability for industrial production.

Solvent Recovery

Process mass intensity (PMI) analyses highlight opportunities for solvent recycling, particularly THF and DCM, which constitute >80% of the total solvent use. Substituting dichloromethane with greener alternatives like propylene carbonate could further enhance sustainability.

Comparative Analysis of Methodologies

Q & A

Q. What analytical techniques are recommended for characterizing (4-Benzoylphenyl) morpholine-4-sulfonate and its derivatives?

- Methodological Answer : Structural elucidation of the compound and its derivatives relies on Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) . IR identifies functional groups like sulfonate (S=O stretching ~1350–1160 cm⁻¹) and benzoyl (C=O ~1680 cm⁻¹). NMR (¹H and ¹³C) resolves aromatic protons (δ 7.2–8.0 ppm) and morpholine ring protons (δ 3.5–4.0 ppm). For purity assessment, High-Performance Liquid Chromatography (HPLC) or mass spectrometry (MS) is recommended .

Q. What synthetic routes are employed for synthesizing (4-Benzoylphenyl) morpholine-4-sulfonate?

- Methodological Answer : A common approach involves sulfonamide coupling : reacting 4-benzoylphenylamine with morpholine-4-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). The reaction is typically carried out in anhydrous dichloromethane at 0–25°C. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (70–85%) .

Q. What storage conditions ensure the stability of (4-Benzoylphenyl) morpholine-4-sulfonate?

- Methodological Answer : Store the compound in an inert atmosphere (argon or nitrogen) at room temperature (20–25°C) to prevent hydrolysis of the sulfonate group. Use amber vials to avoid photodegradation. Long-term stability tests suggest <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. What in vivo models are suitable for evaluating the pharmacological activity of (4-Benzoylphenyl) morpholine-4-sulfonate derivatives?

- Methodological Answer : The Triton WR-1339-induced hyperlipidemic rat model is widely used. Administer Triton WR-1339 (400 mg/kg, intraperitoneal) to induce acute hyperlipidemia. Test compounds are orally dosed (10–50 mg/kg), and serum lipid parameters (total cholesterol [TC], triglycerides [TG], LDL, HDL) are measured at 18-hour intervals. For example, derivatives like N-(4-Benzoylphenyl)-4-bromo-pyrrole-2-carboxamide reduced TC by 35% and LDL by 42% in this model .

| Parameter | Triton-Treated Control | Compound 3 (50 mg/kg) | Compound 5 (50 mg/kg) |

|---|---|---|---|

| TC (mg/dL) | 320 ± 25 | 208 ± 18* | 245 ± 20* |

| TG (mg/dL) | 450 ± 30 | 290 ± 22* | 310 ± 25* |

| HDL (mg/dL) | 28 ± 3 | 34 ± 4* | 30 ± 3 |

| *p < 0.001 vs. control . |

Q. How can researchers resolve contradictions in biological activity data among morpholine-sulfonate derivatives?

- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituents on the pyrrole or benzoyl groups) or experimental design (e.g., dosing intervals, animal strain). To address this:

- Conduct structure-activity relationship (SAR) studies : Compare derivatives with systematic substitutions (e.g., bromo vs. amino groups at the pyrrole 4-position) .

- Validate findings using multiple assays : Combine in vitro (e.g., LDL receptor upregulation in HepG2 cells) and in vivo models .

- Ensure consistency in dose-response curves and statistical power (n ≥ 6 per group) .

Q. What strategies optimize the synthetic yield of (4-Benzoylphenyl) morpholine-4-sulfonate?

- Methodological Answer :

- Continuous flow reactors : Enhance reaction homogeneity and reduce side products (e.g., over-sulfonation) .

- Purification techniques : Use preparative HPLC with a C18 column (acetonitrile/water mobile phase) for >95% purity .

- Reaction optimization : Adjust pH to 8–9 (prevents sulfonate hydrolysis) and maintain temperatures below 30°C during coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.